molecular formula C18H18ClFN2OS B2841473 (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421483-46-6

(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2841473
CAS No.: 1421483-46-6
M. Wt: 364.86
InChI Key: HRLVPSRDTOENJD-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the pyridin-2-ylthio group: This can be achieved by reacting the piperidine derivative with a pyridine thiol under appropriate conditions.

    Attachment of the (2-Chloro-6-fluorophenyl) group: This step might involve a nucleophilic substitution reaction where the piperidine derivative reacts with a (2-Chloro-6-fluorophenyl) halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) could facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or agrochemicals.

Biology

Studies may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

Research could investigate its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry

The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluorophenyl)(4-(methylthio)piperidin-1-yl)methanone
  • (2-Chloro-6-fluorophenyl)(4-(pyridin-3-ylthio)methyl)piperidin-1-yl)methanone

Uniqueness

The presence of the pyridin-2-ylthio group in (2-Chloro-6-fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone may confer unique biological activity or chemical reactivity compared to similar compounds. This could result in different pharmacokinetic properties, binding affinities, or metabolic stability.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c19-14-4-3-5-15(20)17(14)18(23)22-10-7-13(8-11-22)12-24-16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVPSRDTOENJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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